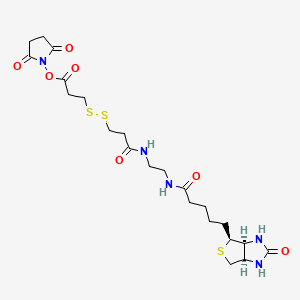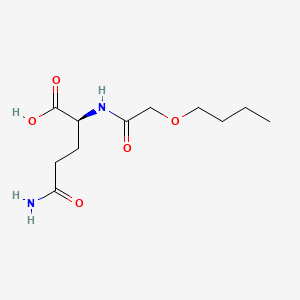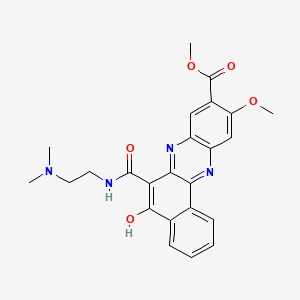
Biotin-bisamido-SS-NHS
描述
Biotin-bisamido-SS-NHS is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. It features a cross-bridge and extended spacer arm, which help minimize steric hindrance when binding to avidin or streptavidin probes. This compound is membrane-permeable and useful for intracellular labeling. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine to remove the biotin label .
作用机制
Target of Action
Biotin-bisamido-SS-NHS, also known as Biotin-bis-amido-SS-NHS, is primarily used to introduce a biotin moiety to amine-containing biomolecules . The compound’s primary targets are proteins and cell surface primary amines .
Mode of Action
This compound operates as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a long arm biotin containing disulfide bond, can be applied to biochemistry detection field, reducing the influence of steric effect and improving the sensitivity of detection .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It’s worth noting that the compound is membrane-permeable, which suggests it can readily cross biological membranes and reach intracellular targets .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various downstream effects depending on the specific function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP, thereby removing the biotin label . This suggests that the compound’s action, efficacy, and stability could be affected by the redox conditions of its environment.
生化分析
Biochemical Properties
Biotin-bisamido-SS-NHS is an Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is a long arm biotin containing a disulfide bond, and the compound can be applied to the biochemistry detection field, reducing the influence of steric effect, and improving the sensitivity of detection . The cross-bridge and extended spacer arm are helpful in minimizing steric hindrance involved with the binding to avidin or streptavidin probes .
Cellular Effects
The compound, this compound, is membrane-permeable and useful for intracellular labeling . It can be used to introduce a biotin moiety to amine-containing biomolecules, which can then interact with various cellular processes .
Molecular Mechanism
This compound works by introducing a biotin moiety to amine-containing biomolecules . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP to remove the biotin label .
Transport and Distribution
This compound is membrane-permeable , suggesting that it can be transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions: Biotin-bisamido-SS-NHS is synthesized through a series of chemical reactions involving the introduction of a biotin moiety to an amine-containing biomolecule. The process typically involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. The disulfide bond in the linker is introduced to allow for cleavability under reducing conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified using techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation and Reduction: The disulfide bond in this compound can undergo reduction to form free thiol groups.
Substitution: The NHS ester group reacts with primary amines to form stable amide bonds. .
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol, beta-mercaptoethanol, tris(2-carboxyethyl)phosphine.
Reaction Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability.
Major Products Formed:
科学研究应用
Biotin-bisamido-SS-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for biotinylation of proteins, peptides, and other biomolecules, facilitating their detection and purification
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular processes through biotin-streptavidin affinity systems
Medicine: Utilized in the development of diagnostic assays, drug delivery systems, and therapeutic agents by enabling targeted delivery and detection of biomolecules
Industry: Applied in the production of biotinylated products for research and development, including biotinylated antibodies, enzymes, and nucleic acids
相似化合物的比较
Sulfo-NHS-SS-Biotin: A water-soluble variant of Biotin-bisamido-SS-NHS, used for biotinylation of cell surface proteins.
NHS-PEG4-Biotin: Contains a polyethylene glycol spacer arm, providing increased solubility and reduced steric hindrance.
NHS-LC-Biotin: Features a long-chain spacer arm, allowing for biotinylation of proteins with minimal steric hindrance
Uniqueness: this compound is unique due to its membrane permeability and the presence of a cleavable disulfide bond, which allows for reversible biotinylation. This feature makes it particularly useful for intracellular labeling and applications requiring temporary biotinylation .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O7S3/c28-16(4-2-1-3-15-21-14(13-35-15)25-22(33)26-21)23-9-10-24-17(29)7-11-36-37-12-8-20(32)34-27-18(30)5-6-19(27)31/h14-15,21H,1-13H2,(H,23,28)(H,24,29)(H2,25,26,33)/t14-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHUVGDBNUVHA-GXZWQRSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746718 | |
| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142439-92-7 | |
| Record name | (3aS,4S,6aR)-N-[2-[[3-[[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142439-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)







